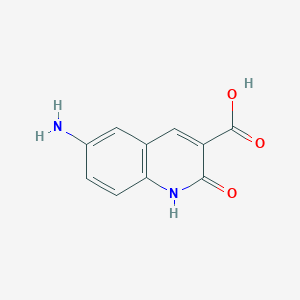

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Descripción general

Descripción

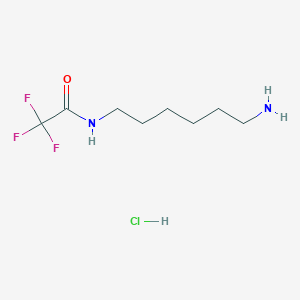

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, also known as indanocetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in the 1980s and has been studied for its potential cognitive-enhancing effects.

Aplicaciones Científicas De Investigación

Medicine: Anticancer Potential

“N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide” has shown promise in medical research, particularly in cancer therapy. A study isolated a similar compound from the plant Selaginella pulvinata which exhibited potent inhibitory activity against melanoma cell proliferation by inducing apoptosis . This suggests that derivatives of this compound could be explored for their therapeutic potential in treating various forms of cancer.

Agriculture: Plant Growth Regulation

Indole derivatives, which share a structural similarity with “N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide,” are known to influence plant growth and development. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is one such example . Research into this compound could lead to the development of new plant growth regulators that could enhance agricultural productivity.

Material Science: Advanced Material Synthesis

In material science, compounds like “N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide” can be used as precursors or reagents in the synthesis of advanced materials. For instance, similar indene derivatives have been utilized in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which serve as AMPA antagonists . Such materials have potential applications in creating new polymers or coatings with unique properties.

Environmental Science: Pollution Remediation

The structural framework of indole derivatives, akin to “N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide,” can be modified to develop compounds that aid in environmental remediation. These could be designed to target specific pollutants or to act as chelating agents, helping to remove heavy metals and other contaminants from the environment .

Biochemistry: Enzyme Inhibition

In biochemistry, “N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide” and its analogs could be investigated for their role as enzyme inhibitors. By binding to active sites or allosteric sites on enzymes, these compounds can modulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new drugs .

Pharmacology: Drug Development

The pharmacological applications of “N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide” are vast. Its core structure is similar to that of many pharmacologically active compounds, suggesting it could be a valuable synthon in drug development. It could lead to the creation of new therapeutic agents with antibacterial, antiviral, anti-inflammatory, or antitumor activities .

Propiedades

IUPAC Name |

N-(3-oxo-1,2-dihydroinden-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-3-8-5-6-10(14)11(8)9/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBILVRMVDFLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515137 | |

| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |

CAS RN |

58161-36-7 | |

| Record name | N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)